Fmoc-beta-alaninol

Catalog No.
S715059
CAS No.
157887-82-6
M.F
C18H19NO3
M. Wt
297.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-beta-alaninol

CAS Number

157887-82-6

Product Name

Fmoc-beta-alaninol

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-hydroxypropyl)carbamate

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

InChI

InChI=1S/C18H19NO3/c20-11-5-10-19-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17,20H,5,10-12H2,(H,19,21)

InChI Key

GNXZNUJDAMSJFZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCO

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCO

Solid-Phase Peptide Synthesis (SPPS):

Fmoc-beta-alaninol serves as a versatile building block in the field of solid-phase peptide synthesis (SPPS). SPPS is a widely used technique to create peptides, which are chains of amino acids. Fmoc-beta-alaninol acts as a non-natural amino acid, allowing researchers to introduce unique functionalities or properties into the resulting peptide. This technique is particularly valuable for studying protein structure-function relationships, designing novel peptide-based drugs, and developing peptide-based probes for various biological applications [, ].

Chemical Modifications:

The hydroxyl group (OH) present in Fmoc-beta-alaninol enables further chemical modifications of the peptide chain. This allows researchers to attach various functional groups, such as fluorophores, biotin tags, or affinity ligands, to the peptide backbone. These modifications provide valuable tools for studying peptide localization, interactions with other biomolecules, and cellular uptake [, ].

Click Chemistry:

Fmoc-beta-alaninol can be employed in click chemistry reactions, a powerful method for the selective and efficient conjugation of molecules. The hydroxyl group on Fmoc-beta-alaninol can be readily functionalized with an azide group, which can then participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-tagged molecule. This technique is particularly useful for attaching targeting moieties or therapeutic payloads to peptides for targeted drug delivery applications [].

Glycopolymer Synthesis:

Fmoc-beta-alaninol holds potential for the synthesis of glycopolymers, which are polymers containing sugar units. The hydroxyl group can be used to attach saccharide moieties, leading to the formation of unique glycopolymer structures. These materials have various potential applications in drug delivery, diagnostics, and biomaterials due to their ability to interact with specific receptors on cells [].

Fmoc-beta-alaninol, scientifically known as N-(9-Fluorenylmethyloxycarbonyl)-beta-alaninol, is a derivative of beta-alanine. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups. This compound has the molecular formula C₁₈H₁₉NO₃ and a molecular weight of approximately 299.35 g/mol . Fmoc-beta-alaninol plays a significant role in organic chemistry, particularly in the synthesis of peptides and other complex molecules.

Fmoc-beta-alaninol does not have a direct biological function. Its primary purpose is as a building block in SPPS. The hydroxyl group on the side chain can act as a spacer unit within a peptide sequence, potentially influencing the peptide's conformation and interaction with other molecules [].

  • Specific safety information on Fmoc-beta-alaninol is limited. However, as a derivative of beta-alanine, it is likely to have similar properties. Beta-alanine is considered mildly irritating and may cause eye, skin, and respiratory tract irritation upon exposure.
  • Standard laboratory safety practices should be followed when handling Fmoc-beta-alaninol, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

Please note:

  • The information provided is based on the available scientific literature and may not be exhaustive.
  • Always refer to the Safety Data Sheet (SDS) provided by the supplier for specific handling and safety precautions.
Involving Fmoc-OSu (N-hydroxysuccinimide) as a key reagent. The reaction mechanism includes deprotonation and elimination steps, culminating in a Lossen-type rearrangement . This compound can also participate in various coupling reactions to form peptide bonds, making it valuable in synthetic organic chemistry.

While specific biological activities of Fmoc-beta-alaninol are not extensively documented, its parent compound, beta-alanine, is known for its role in enhancing athletic performance by increasing muscle carnosine levels. Carnosine acts as a buffer against acid in muscles, potentially improving endurance and reducing fatigue during high-intensity exercise. The biological implications of Fmoc-beta-alaninol may be inferred from these properties, particularly in research related to muscle physiology and metabolism.

The synthesis of Fmoc-beta-alaninol can be achieved through several methods:

  • Fmoc Protection: The initial step typically involves protecting beta-alanine with the Fmoc group using reagents like Fmoc-OSu.
  • Thionyl Chloride Method: A method described in patents involves mixing beta-alanine with thionyl chloride and HBTA (a coupling agent) to produce various derivatives including Fmoc-beta-alaninol .
  • Environmental Considerations: Recent methods emphasize environmentally friendly approaches that minimize waste and improve reaction efficiency while maintaining high yields .

Fmoc-beta-alaninol is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its protective group allows for selective reactions at specific sites on the peptide chain, facilitating the construction of complex peptides and proteins. Additionally, it is used in the development of pharmaceuticals and bioconjugates due to its ability to modify amino acids without altering their fundamental properties.

Studies involving Fmoc-beta-alaninol often focus on its interactions with other amino acids and peptides during synthesis. These interactions are crucial for understanding how modifications affect peptide stability, folding, and biological activity. The presence of the Fmoc group can influence the reactivity and solubility of beta-alanine derivatives, impacting their use in various biochemical applications.

Fmoc-beta-alaninol shares structural similarities with several other compounds used in peptide synthesis. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Fmoc-alpha-alanineN-(9-Fluorenylmethyloxycarbonyl)-alpha-alanineUsed more widely; alpha position affects reactivity
Fmoc-glycineN-(9-Fluorenylmethyloxycarbonyl)-glycineSimplest amino acid; often used as a building block
Fmoc-beta-phenylalanineN-(9-Fluorenylmethyloxycarbonyl)-beta-phenylalanineContains an aromatic side chain; affects folding
Fmoc-beta-sulfoalanineN-(9-Fluorenylmethyloxycarbonyl)-beta-sulfoalanineSulfonate group increases solubility

Fmoc-beta-alaninol's unique feature lies in its beta position modification, which can influence peptide conformation and function differently than its alpha counterparts.

XLogP3

2.7

Dates

Modify: 2023-08-15

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